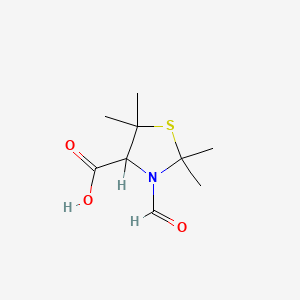

3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81660. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3S/c1-8(2)6(7(12)13)10(5-11)9(3,4)14-8/h5-6H,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIKJZZSMZXSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(C(S1)(C)C)C=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301194213 | |

| Record name | 3-Formyl-2,2,5,5-tetramethyl-4-thiazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55234-12-3 | |

| Record name | 3-Formyl-2,2,5,5-tetramethyl-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55234-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055234123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002694444 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Formyl-2,2,5,5-tetramethyl-4-thiazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid

An In-depth Technical Guide to the Synthesis of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the (CAS No: 55234-12-3), a specialized heterocyclic compound. The synthesis is presented as a robust two-step process commencing with the widely available amino acid, D,L-penicillamine. The guide elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and includes mechanistic diagrams to offer a complete scientific narrative. The objective is to equip researchers with the necessary knowledge to replicate this synthesis efficiently and safely in a laboratory setting.

Introduction and Strategic Overview

This compound is a derivative of penicillamine, a molecule known for its use as a chelating agent and in the treatment of certain medical conditions like Wilson's disease and rheumatoid arthritis.[1][2] The thiazolidine ring system is a core scaffold in numerous biologically active compounds, including the famous antibiotic penicillin.[3] The synthesis of derivatives like the title compound is of interest for creating novel chemical entities for screening and as intermediates in more complex molecular constructions.[4][5]

The synthetic strategy detailed herein is a logical and high-yielding two-step sequence. This approach is predicated on foundational organic chemistry principles, ensuring both accessibility and reliability.

The two core transformations are:

-

Cyclocondensation: Formation of the 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid core via the reaction of D,L-penicillamine with a ketone. This reaction leverages the inherent reactivity of the thiol and amine groups within the penicillamine structure.[6]

-

N-Formylation: Selective formylation of the secondary amine within the newly formed thiazolidine ring to yield the final target molecule.

This guide will dissect each step, focusing on the causality behind procedural choices to empower the researcher with a deep understanding of the transformation.

Caption: High-level overview of the two-step synthesis.

Step 1: Synthesis of 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid

The foundational step involves the construction of the thiazolidine ring. This is achieved through the condensation of D,L-penicillamine with acetone. Thiazolidines are readily formed from the reaction of aminothiols, like penicillamine or cysteine, with aldehydes or ketones.[3][7]

Mechanistic Insight

The reaction proceeds via a nucleophilic addition-cyclization cascade. The amine group of penicillamine attacks the electrophilic carbonyl carbon of acetone, forming a hemiaminal intermediate. This is followed by dehydration to generate a reactive iminium ion. The pendant thiol group then acts as an intramolecular nucleophile, attacking the iminium carbon to forge the five-membered thiazolidine ring. The use of excess acetone serves as both a reactant and the solvent, effectively driving the reaction equilibrium toward the product according to Le Châtelier's principle.

Caption: Mechanistic pathway for thiazolidine formation.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of similar thiazolidine cores.[8]

Materials & Reagents:

| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Moles |

| D,L-Penicillamine HCl | 312-04-9 | 185.68 | 93.0 g | 0.50 |

| Acetone | 67-64-1 | 58.08 | 500 mL | - |

Procedure:

-

To a 1-liter round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add D,L-penicillamine hydrochloride (93.0 g, 0.50 mol).

-

Add acetone (500 mL). The acetone acts as both the solvent and the reactant.

-

Heat the mixture to reflux (approx. 56°C) under a nitrogen atmosphere. The nitrogen atmosphere is a precautionary measure to prevent potential oxidation of the thiol group, although penicillamine is relatively stable.[7]

-

Maintain the reflux for 30-45 minutes. The reaction is typically rapid.

-

After the reflux period, allow the mixture to cool slightly.

-

Remove the excess acetone using a rotary evaporator.

-

The resulting solid is the crude product, D,L-2,2,5,5-tetramethyl-thiazolidine-4-carboxylic acid hydrochloride.

-

Self-Validation Checkpoint: The reaction is known to proceed in near-quantitative yield.[8] The expected outcome is approximately 113 g of a white solid. The product can be used in the next step without further purification if high-purity starting materials were used.

Step 2: N-Formylation

With the thiazolidine core successfully synthesized, the next step is the introduction of a formyl group (-CHO) onto the ring's nitrogen atom. This is achieved using a mixed anhydride of formic acid and acetic anhydride.

Mechanistic Insight

Formic acid reacts with acetic anhydride to form formyl acetate, a potent formylating agent. The secondary amine of the thiazolidine ring, being nucleophilic, attacks the electrophilic carbonyl carbon of the formyl group in the mixed anhydride. This addition-elimination sequence results in the N-formylated product and acetic acid as a byproduct. The reaction is typically conducted at reduced temperatures (0-20°C) to control the exothermic formation of the mixed anhydride and to prevent potential side reactions.[9]

Caption: Reaction pathway for the N-formylation step.

Detailed Experimental Protocol

This protocol is based on a known synthetic route for the target molecule.[9]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid | 189.29 | 18.9 g | 0.10 |

| Formic Acid (98-100%) | 46.03 | ~50 mL | - |

| Acetic Anhydride | 102.09 | ~50 mL | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, place the 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (18.9 g, 0.10 mol).

-

Cool the flask in an ice-water bath to 0°C.

-

Slowly add acetic anhydride (~50 mL) to the flask with stirring.

-

Once a uniform suspension is achieved, add formic acid (~50 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 5-6 hours.

-

Work-up and Purification:

-

The reaction mixture is typically concentrated under reduced pressure to remove excess reagents.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

-

-

Self-Validation Checkpoint: The final product should be a solid. Purity should be assessed using standard analytical techniques such as NMR, FTIR, and Mass Spectrometry.[10]

Characterization and Physicochemical Properties

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Value | Source |

| CAS Number | 55234-12-3 | [11] |

| Molecular Formula | C₉H₁₅NO₃S | [12] |

| Molecular Weight | 217.29 g/mol | [13] |

| Exact Mass | 217.07726451 Da | [9] |

| Appearance | Solid | [4] |

| Complexity | 275 | [9] |

| Hydrogen Bond Donor Count | 1 | [9] |

| Hydrogen Bond Acceptor Count | 4 | [9] |

Expected Spectroscopic Data:

-

¹H NMR: Signals corresponding to the four methyl groups (C2 and C5), the proton at C4, and the formyl proton.

-

¹³C NMR: Resonances for the quaternary carbons, methyl carbons, the C4 carbon, the carboxylic acid carbon, and the formyl carbonyl carbon.

-

FTIR: Characteristic peaks for the carboxylic acid O-H stretch, C-H stretches, and two distinct carbonyl stretches (one for the carboxylic acid and one for the N-formyl group).[10]

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated exact mass.

Safety, Handling, and Storage

Reagent Safety:

-

D,L-Penicillamine HCl: Can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetone: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.

-

Formic Acid: Corrosive. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear acid-resistant gloves and a face shield.

-

Acetic Anhydride: Corrosive and lachrymatory. Causes severe skin burns and eye damage. Reacts violently with water. Handle exclusively in a fume hood with appropriate PPE.

Product Handling & Storage:

-

The final product should be handled with standard laboratory PPE.

-

Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended to maintain stability.[4]

References

-

Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. (2021). Annals of the Romanian Society for Cell Biology. [Link]

-

Opening of the thiazolidine ring of penicillin derivatives. (1985). ResearchGate. [Link]

-

3-formyl-2,2,5,5-tetramethyl-4-thiazolidinecarboxylic acid. SpectraBase. [Link]

-

This compound. LookChem. [Link]

-

This compound. ChemBK. [Link]

-

2,5,5-Trimethylthiazolidine-4-carboxylic acid, a D(-)-penicillamine-directed pseudometabolite of ethanol. Detoxication mechanism for acetaldehyde. (1982). Journal of Medicinal Chemistry. [Link]

-

Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. (2021). Annals of the Romanian Society for Cell Biology. [Link]

-

Thiazolidine. Wikipedia. [Link]

-

This compound. PubChemLite. [Link]

-

3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid. PubChem. [Link]

-

3-Formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic Acid. Pharmaffiliates. [Link]

-

Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. (2016). Atlantis Press. [Link]

-

Synthesis of D,L-2,2,5,5-tetramethyl-thiazolidine-4-carboxylic acid. PrepChem.com. [Link]

-

Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2014). Pakistan Journal of Pharmaceutical Sciences. [Link]

- Preparation method of L-thiazolidine-4-formic acid.

-

New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. (2007). ResearchGate. [Link]

-

Structural Studies of Derivatives of Thiazolidine-4-Carboxylic Acid. (1991). McMaster University. [Link]

-

Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. (2022). National Institutes of Health. [Link]

-

The interaction of D-penicillamine with aldehydes and ketones: 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid. (1994). ResearchGate. [Link]

-

Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. (2025). PubMed. [Link]

-

Penicillamine. Wikipedia. [Link]

-

Penicillamine. (2023). StatPearls - NCBI Bookshelf. [Link]

-

Penicillamine. (2020). LiverTox - NCBI Bookshelf. [Link]

Sources

- 1. Penicillamine - Wikipedia [en.wikipedia.org]

- 2. Penicillamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Thiazolidine - Wikipedia [en.wikipedia.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 8. prepchem.com [prepchem.com]

- 9. This compound|lookchem [lookchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. chembk.com [chembk.com]

- 12. PubChemLite - this compound (C9H15NO3S) [pubchemlite.lcsb.uni.lu]

- 13. 3-Formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid | 55234-12-3 [sigmaaldrich.com]

An In-depth Technical Guide to 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key technical data with practical insights into the compound's relevance in medicinal chemistry.

Introduction: A Penicillamine Derivative of Interest

This compound, with CAS number 55234-12-3, is a heterocyclic compound belonging to the thiazolidine class of molecules.[1] Structurally, it is a derivative of D-penicillamine, a well-known chelating agent used in the treatment of Wilson's disease and rheumatoid arthritis. The presence of the N-formyl group and the tetramethyl-substituted thiazolidine ring imparts unique chemical characteristics to the molecule, suggesting its potential as a prodrug or a key intermediate in the synthesis of more complex pharmaceutical agents.[2][3] The thiazolidine ring, in this context, can be seen as a protective scaffold for the core penicillamine structure, potentially modulating its bioavailability and pharmacokinetic profile.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H15NO3S | [1][4] |

| Molecular Weight | 217.29 g/mol | [1] |

| CAS Number | 55234-12-3 | [1] |

| Appearance | Not explicitly stated, likely a solid. | [2] |

| Melting Point | Not experimentally determined for the title compound. The related N-formyl-D-penicillamine has a melting point of 146-148 °C. | |

| Polar Surface Area (PSA) | 82.91 Ų | [5] |

| LogP (predicted) | 1.73330 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Exact Mass | 217.07726451 u | [5] |

Synthesis of this compound

The synthesis of the title compound involves the N-formylation of its precursor, 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid. This reaction is typically achieved using a mixture of formic acid and acetic anhydride.

Synthetic Workflow

Caption: Synthetic route to this compound.

Experimental Protocol

The following protocol is a representative procedure for the N-formylation of a secondary amine within a thiazolidine ring, based on established methods for similar transformations.[6][7]

Materials:

-

2,2,5,5-tetramethylthiazolidine-4-carboxylic acid

-

Formic acid (85-98%)

-

Acetic anhydride

-

Toluene (or another suitable azeotroping solvent)

-

Dean-Stark apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 1 equivalent of 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid in toluene.

-

Addition of Reagents: To the stirred solution, add 1.2 to 2.0 equivalents of formic acid. Subsequently, slowly add 1.1 equivalents of acetic anhydride. The acetic anhydride acts as a dehydrating agent, forming acetic acid and driving the formylation reaction forward.

-

Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The azeotropic removal of water via the Dean-Stark trap is crucial for achieving a high yield.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

Causality in Experimental Choices:

-

Acetic Anhydride: The use of acetic anhydride is a key step. While formic acid is the formylating agent, the reaction is a condensation that produces water. Acetic anhydride reacts with this water to form acetic acid, thus preventing the reverse reaction (hydrolysis of the formyl group) and driving the equilibrium towards the product.[7]

-

Dean-Stark Trap: This apparatus allows for the continuous removal of water formed during the reaction, further pushing the equilibrium towards the formation of the N-formylated product.[8]

-

Toluene: Toluene serves as a suitable solvent that forms an azeotrope with water, facilitating its removal.

Spectral Characterization

While a complete, published spectral analysis of this compound is not available, its key spectral features can be predicted based on its structure and data from analogous compounds.[9][10][11]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the methyl groups on the thiazolidine ring, the proton on the chiral center at C4, and the formyl proton. Due to the presence of the formyl group, restricted rotation around the N-C(O) bond may lead to the observation of rotamers, resulting in the doubling of some signals.

-

Methyl Protons (C2 and C5): Several singlets are expected in the range of δ 1.0-2.0 ppm.

-

C4-H Proton: A singlet or a multiplet (depending on the solvent and rotameric population) is anticipated around δ 4.0-5.0 ppm.

-

Formyl Proton: A distinct singlet is expected in the downfield region, typically around δ 8.0-8.5 ppm.

-

Carboxylic Acid Proton: A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, is expected in the downfield region (δ 10-13 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Methyl Carbons: Signals for the four methyl carbons are expected in the aliphatic region (δ 20-40 ppm).

-

Quaternary Carbons (C2 and C5): These will appear in the range of δ 60-80 ppm.

-

C4 Carbon: The signal for this carbon, attached to the carboxylic acid group, is expected around δ 60-70 ppm.

-

Carboxylic Carbonyl Carbon: This will be observed in the downfield region, typically δ 170-180 ppm.

-

Formyl Carbonyl Carbon: The formyl carbon will also appear in the downfield region, generally around δ 160-165 ppm.

FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present.[11]

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

-

C=O Stretch (Amide - Formyl): A strong absorption band around 1650-1680 cm⁻¹.

-

C-N Stretch: In the region of 1200-1350 cm⁻¹.

-

C-S Stretch: A weaker absorption in the fingerprint region.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry should confirm the elemental composition. Predicted m/z values for various adducts of the molecule have been calculated.[1]

-

[M+H]⁺: 218.08455

-

[M+Na]⁺: 240.06649

-

[M-H]⁻: 216.06999

Potential Applications in Research and Drug Development

The structure of this compound suggests its primary utility as a protected form of penicillamine, positioning it as a valuable tool in medicinal chemistry and drug development.

Prodrug Strategy

The N-formyl group can serve as a protecting group for the secondary amine in the thiazolidine ring. This modification can alter the lipophilicity and metabolic stability of the parent molecule. In vivo, the formyl group could be cleaved by amidases to release the free amine, making this compound a potential prodrug of 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid, which in turn can hydrolyze to release penicillamine. This strategy could be employed to improve the oral bioavailability or modify the pharmacokinetic profile of penicillamine.

Caption: Conceptual pathway for the prodrug activation.

Synthetic Intermediate

This compound can also serve as a key intermediate in the synthesis of more complex molecules. The carboxylic acid and the formyl group provide two distinct handles for further chemical modifications, allowing for the construction of novel penicillamine derivatives with potentially enhanced or novel biological activities.

Conclusion

This compound is a fascinating molecule with significant potential in the realm of medicinal chemistry. While a complete experimental characterization is yet to be published, its physicochemical properties can be reasonably estimated, and its synthesis is achievable through established chemical transformations. Its structural relationship to penicillamine strongly suggests its utility as a prodrug or a versatile synthetic intermediate. Further research into the biological evaluation and pharmacokinetic profile of this compound is warranted to fully elucidate its potential in drug development. This guide provides a solid foundation for researchers and scientists to build upon in their exploration of this promising molecule.

References

-

LookChem. This compound. [Link]

-

ResearchGate. 1 H NMR and 13 C NMR data for compounds 1 and 7. [Link]

-

Pharmaffiliates. 3-Formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic Acid. [Link]

-

PubChem. 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid. [Link]

-

PubChemLite. This compound. [Link]

-

ChemBK. This compound. [Link]

-

ResearchGate. Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. [Link]

-

IntechOpen. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link]

-

SciSpace. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link]

-

MDPI. Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. [Link]

-

Atlantis Press. Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. [Link]

-

PubChem. 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid. [Link]

-

Semantic Scholar. Efficient Synthesis and Characterization Of 4-Thiazolidinone derivatives by 3-Formylindole and 2-Naphthylamine. [Link]

-

MDPI. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. [Link]

-

MedCrave. Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts. [Link]

-

National Center for Biotechnology Information. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. [Link]

-

National Center for Biotechnology Information. Formylation of Amines. [Link]

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

Pakistan Journal of Pharmaceutical Sciences. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. [Link]

-

National Center for Biotechnology Information. Selective Determination of Penicillamine by On-Line Vapor-Phase Generation Combined With Fourier Transform Infrared Spectrometry. [Link]

-

National Center for Biotechnology Information. Carbon-13 magnetic resonance spectroscopy of drugs III: penicillins. [Link]

-

National Center for Biotechnology Information. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides †. [Link]

-

National Center for Biotechnology Information. Complete assignment of 1H and 13C NMR data of pravastatin derivatives. [Link]

-

ResearchGate. FT-IR spectra of plain Penicillamine (a), PLA (b), SA (C) SA/PLA blend... [Link]

-

OUCI. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. [Link]

-

CUNY Academic Works. Method Development and Validation of Controlled Substances on a Gas Chromatography - Fourier Transform Infrared Spectrophotomete. [Link]

-

ResearchGate. Selective determination of penicillamine by on-line vapor-phase generation combined with Fourier transform infrared spectrometry | Request PDF. [Link]

-

ResearchGate. a) FTIR spectra of L‐penicillamine (L‐Pen) and L‐nanoparticle. b) FTIR... | Download Scientific Diagram. [Link]

Sources

- 1. PubChemLite - this compound (C9H15NO3S) [pubchemlite.lcsb.uni.lu]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. benchchem.com [benchchem.com]

- 4. 3D-FCA23418 - 3-formyl-22-dimethyl-13-thiazolidine-4-carbo… [cymitquimica.com]

- 5. This compound|lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. pjps.pk [pjps.pk]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid. This compound, a derivative of the amino acid D-penicillamine, presents a unique spectroscopic challenge due to the presence of a sterically hindered thiazolidine ring and a formyl group attached to the nitrogen atom. This guide will delve into the structural nuances that give rise to the observed spectral features, with a particular focus on the phenomenon of rotational isomerism. A detailed, step-by-step experimental protocol for acquiring high-quality NMR data is also provided, ensuring reproducibility and accuracy. This document is intended to serve as an authoritative resource for researchers in medicinal chemistry, pharmacology, and analytical sciences who are working with this molecule or structurally related compounds.

Introduction: The Structural Significance of this compound

This compound, with the Chemical Abstracts Service (CAS) registry number 55234-12-3, is a heterocyclic compound derived from D-penicillamine.[1] Its molecular formula is C₉H₁₅NO₃S, and it has a molecular weight of 217.29 g/mol .[1] The thiazolidine ring is a key structural motif in many biologically active compounds, including the penicillin class of antibiotics.[2] The substituents on the thiazolidine ring, in this case, the gem-dimethyl groups at positions 2 and 5, a carboxylic acid at position 4, and a formyl group on the nitrogen at position 3, all contribute to its unique chemical and spectroscopic properties.

The formylation of the nitrogen atom introduces a critical feature: restricted rotation around the N-CHO (amide) bond. This is due to the partial double bond character of the C-N bond arising from delocalization of the nitrogen lone pair electrons into the carbonyl group.[3][4] This restricted rotation leads to the existence of two distinct rotational isomers, or rotamers (often referred to as cis and trans or E/Z isomers), which can be observed and characterized by NMR spectroscopy at room temperature.[5][6] Understanding the conformational dynamics and the precise structural features through NMR is paramount for elucidating its biological activity and for quality control in drug development.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be complex, primarily due to the presence of the two rotamers. This will result in a doubling of several key signals. The following is a detailed prediction of the ¹H NMR spectrum, taking into account the structural features of the molecule and established principles of NMR spectroscopy.

Key Predicted Resonances:

-

Formyl Proton (N-CHO): Two distinct singlets are anticipated in the downfield region of the spectrum, typically between δ 8.0 and 8.5 ppm . These correspond to the formyl proton of the two rotamers. The chemical shift difference arises from the different spatial orientations of the formyl proton relative to the rest of the molecule in each isomer.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the far downfield region, generally δ 10-13 ppm . The broadness of this signal is due to hydrogen bonding and chemical exchange with residual water in the solvent. Its position can be highly dependent on the solvent and concentration.

-

H4 Proton (α-proton to COOH): Two singlets are predicted for the proton at the 4-position of the thiazolidine ring. Due to the presence of four methyl groups at the adjacent C2 and C5 positions, no proton-proton coupling is expected for H4. The chemical shift will be influenced by the adjacent carboxylic acid and the nitrogen atom, likely appearing in the range of δ 4.0-5.0 ppm . The two singlets will correspond to the H4 proton in each of the two rotamers.

-

Methyl Protons (C(CH₃)₂ at C2 and C5): The four methyl groups are diastereotopic and are expected to give rise to a set of singlets in the upfield region of the spectrum, likely between δ 1.2 and 1.8 ppm . Due to the presence of the two rotamers, it is plausible that a total of eight distinct methyl singlets could be observed, although some may overlap. The chemical environment of each methyl group will be slightly different in the two conformational isomers.

Visualizing the Molecular Structure:

Caption: Molecular structure of the target compound.

Predicted ¹³C NMR Spectral Analysis

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum is expected to show a doubling of signals for the carbon atoms that are significantly influenced by the conformational change arising from the restricted N-CHO bond rotation.

Key Predicted Resonances:

-

Carboxylic Acid Carbonyl (COOH): Two signals for the carboxylic acid carbonyl carbon are expected in the range of δ 170-185 ppm . The chemical shift of carboxylic acid carbons is characteristically downfield.[7] The difference in the chemical shifts between the two rotamers will likely be small.

-

Formyl Carbonyl (CHO): Two distinct signals for the formyl carbonyl carbon should appear in the range of δ 160-165 ppm .

-

C4 Carbon: The carbon atom at the 4-position, bonded to the carboxylic acid group, is expected to resonate as two distinct signals in the region of δ 60-70 ppm .

-

C2 and C5 Carbons: The quaternary carbons at the 2 and 5 positions, each bearing two methyl groups, are predicted to show two sets of signals. C2, being adjacent to both nitrogen and sulfur, and C5, being adjacent to sulfur and the C4 carbon, will have distinct chemical shifts, likely in the range of δ 50-80 ppm .

-

Methyl Carbons (C(CH₃)₂): The four methyl carbons are expected to produce up to eight distinct signals in the upfield region of the spectrum, typically between δ 20-35 ppm . The diastereotopic nature of the methyl groups, coupled with the presence of two rotamers, will lead to this complex pattern.

Table 1: Summary of Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| -COOH | 10-13 (broad s) | 170-185 | Two signals expected in ¹³C due to rotamers. |

| N-CHO | 8.0-8.5 (two s) | 160-165 | Two distinct signals for each nucleus due to rotamers. |

| H4 / C4 | 4.0-5.0 (two s) | 60-70 | Two distinct signals for each nucleus due to rotamers. |

| C2 | - | 65-80 | Two signals expected due to rotamers. |

| C5 | - | 50-65 | Two signals expected due to rotamers. |

| -CH₃ | 1.2-1.8 (multiple s) | 20-35 | Up to eight singlets in ¹H and eight signals in ¹³C are possible. |

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

To obtain high-quality, interpretable ¹H and ¹³C NMR spectra of this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

4.1. Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the carboxylic acid and its high boiling point, which can be useful for variable temperature NMR studies to probe the dynamics of the rotamers. Alternatively, deuterated chloroform (CDCl₃) with a small amount of deuterated methanol (CD₃OD) can be used to improve solubility and sharpen the carboxylic acid proton signal.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

4.2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets and the signals of the two rotamers.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds to ensure full relaxation of the nuclei.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096 scans are typically required to achieve a good signal-to-noise ratio for ¹³C NMR.

-

4.3. Data Processing

-

Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption signals and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

Experimental Workflow Diagram:

Caption: Workflow for NMR data acquisition and analysis.

Conclusion: A Guide for Structural Elucidation

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information about its intricate three-dimensional structure and dynamic behavior in solution. The key takeaway for researchers is the definitive presence of two rotamers due to the hindered rotation about the N-CHO bond, which manifests as a doubling of many signals in both the ¹H and ¹³C NMR spectra. This technical guide provides a robust framework for predicting, acquiring, and interpreting these complex spectra. By following the detailed experimental protocol and utilizing the predicted spectral assignments, scientists and drug development professionals can confidently characterize this molecule and its analogs, ensuring the structural integrity and purity of their compounds, which is a critical step in the journey from discovery to clinical application.

References

-

LookChem. This compound. [Link]

-

Fahey, R. C. (2001). Novel thiols of prokaryotes. Annual review of microbiology, 55(1), 333-356. [Link]

- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of organic compounds. John Wiley & Sons.

-

García, G., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N, N′-Bis-formyl-o-tolidine. Molecules, 7(9), 662-672. [Link]

-

Stewart, W. E., & Siddall III, T. H. (1970). Nuclear magnetic resonance studies of amides. Chemical Reviews, 70(5), 517-551. [Link]

- Hansen, P. E. (1981). ¹³C NMR of amides. Annual Reports on NMR Spectroscopy, 11, 65-103.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Breitmaier, E. (2002). Structure elucidation by NMR in organic chemistry: a practical guide. John Wiley & Sons.

- Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.

- Gunther, H. (2013).

- Friebolin, H. (2010). One-and two-dimensional NMR spectroscopy. John Wiley & Sons.

- Bain, A. D. (2003). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103.

- Perrin, C. L. (2000). NMR determination of enantiomeric purity. Annual review of analytical chemistry, 3(1), 85-101.

- Jacobsen, N. E. (2007). NMR spectroscopy explained: simplified theory, applications and examples for organic chemistry and structural biology. John Wiley & Sons.

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. A multinuclear NMR study of derivatives of thiazolidine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. azom.com [azom.com]

- 5. Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. myneni.princeton.edu [myneni.princeton.edu]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (FTCA). As a specialized heterocyclic carboxylic acid, the analysis of FTCA presents unique challenges due to its polarity and thermal lability. This document offers a deep dive into the core principles and practical methodologies for its characterization and quantification. We will explore tailored sample preparation techniques, liquid and gas chromatography-mass spectrometry (LC-MS and GC-MS) strategies, and the application of high-resolution mass spectrometry (HRMS) for unambiguous structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for FTCA and related small molecules.

Introduction to this compound (FTCA)

This compound (FTCA) is a derivative of thiazolidine-4-carboxylic acid, characterized by a formyl group on the nitrogen atom and four methyl groups at positions 2 and 5. Its chemical structure presents a combination of a polar carboxylic acid, a moderately polar N-formyl group, and a nonpolar tetramethyl-substituted heterocyclic ring. Understanding these structural features is paramount in designing an effective mass spectrometry-based analytical strategy.

Chemical Properties of FTCA: [1][2]

| Property | Value |

| Molecular Formula | C9H15NO3S |

| Molecular Weight | 217.29 g/mol |

| Exact Mass | 217.0773 u |

| LogP | 1.73 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

The presence of the carboxylic acid group makes FTCA amenable to electrospray ionization (ESI) in negative ion mode, while the nitrogen atom in the thiazolidine ring can be protonated for positive ion mode analysis. However, its polarity can pose challenges for traditional reversed-phase liquid chromatography and its thermal lability makes direct gas chromatography analysis problematic without derivatization.

Foundational Principles of FTCA Mass Spectrometry

The successful mass spectrometric analysis of FTCA hinges on a methodical approach that considers its unique chemical properties at each stage, from sample preparation to data interpretation. The overall workflow is designed to ensure analyte stability, efficient ionization, and the generation of structurally informative data.

Sample Preparation: The Critical First Step

The goal of sample preparation is to isolate FTCA from the sample matrix in a form that is compatible with the chosen analytical technique, while minimizing degradation and interference.[3][4] Given the polar nature of FTCA, strategies must be employed to efficiently extract it from various matrices.

Extraction of Polar Analytes

For biological matrices such as plasma, urine, or cell culture media, protein precipitation is a common first step to remove high molecular weight interferences. This is typically followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to further purify and concentrate the analyte.[5][6][7]

Protocol: Liquid-Liquid Extraction (LLE) for FTCA from Aqueous Matrices

-

Protein Precipitation (if applicable): To 100 µL of the biological sample, add 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

pH Adjustment: Acidify the supernatant to a pH of approximately 2-3 with formic acid. This ensures that the carboxylic acid group of FTCA is protonated, increasing its affinity for organic solvents.

-

Solvent Extraction: Add 500 µL of ethyl acetate to the acidified supernatant. Vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C to prevent thermal degradation.

-

Reconstitution: Reconstitute the dried extract in a solvent compatible with the subsequent chromatographic analysis (e.g., 100 µL of the initial mobile phase for LC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) of FTCA

LC-MS is the preferred method for the direct analysis of FTCA due to its ability to handle polar and thermally labile compounds without derivatization.[8][9] The choice of chromatographic mode and mass spectrometric conditions is critical for achieving optimal sensitivity and selectivity.

Chromatographic Separation

Given the polarity of FTCA, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for its retention and separation from other polar metabolites.[1][10] Reversed-phase chromatography can also be employed, particularly with polar-embedded columns or by using ion-pairing reagents, though HILIC often provides superior performance for this class of compounds.

Recommended LC Parameters for HILIC-MS of FTCA:

| Parameter | Recommended Setting | Rationale |

| Column | HILIC column (e.g., Amide, Z-HILIC) | Provides retention for polar analytes. |

| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate | Promotes ionization and provides buffering. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic component for HILIC separation. |

| Gradient | Start with a high percentage of B (e.g., 95%) and decrease to elute. | Allows for the retention and subsequent elution of polar compounds. |

| Flow Rate | 0.2 - 0.4 mL/min | Compatible with standard ESI sources. |

| Column Temperature | 30 - 40 °C | Ensures reproducible retention times. |

Mass Spectrometric Detection

Electrospray ionization (ESI) is the most suitable ionization technique for FTCA.[8] It can be analyzed in both positive and negative ion modes.

-

Negative Ion Mode ([M-H]⁻): Deprotonation of the carboxylic acid group is highly efficient and generally provides the most sensitive detection.

-

Positive Ion Mode ([M+H]⁺): Protonation of the nitrogen atom in the thiazolidine ring can also be utilized.

High-resolution mass spectrometry (HRMS) is strongly recommended for accurate mass measurement, which is crucial for confirming the elemental composition of the molecular ion and its fragments.[2][11]

Protocol: LC-MS/MS Analysis of FTCA

-

Instrument Setup: Couple a HILIC column to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion and Tuning: Infuse a standard solution of FTCA (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) to optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) for both positive and negative ion modes.

-

MS1 Scan: Acquire full scan MS1 data to determine the accurate mass of the precursor ion ([M-H]⁻ or [M+H]⁺).

-

MS/MS Fragmentation: Perform tandem MS (MS/MS) on the precursor ion to generate a fragmentation spectrum. Use a range of collision energies to obtain a comprehensive fragmentation pattern.

-

Chromatographic Run: Inject the prepared sample and acquire data using the optimized LC and MS parameters.

Gas Chromatography-Mass Spectrometry (GC-MS) of FTCA

Direct GC-MS analysis of FTCA is not feasible due to its low volatility and thermal instability. Therefore, derivatization is mandatory to convert the polar carboxylic acid group into a more volatile and thermally stable ester or silyl ester.[2][12][13][14][15] Silylation is a widely used and effective derivatization method for this purpose.

Derivatization for GC-MS

Silylation involves the replacement of the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a common and effective reagent for this transformation.[7][14][16]

Protocol: Silylation of FTCA for GC-MS Analysis

-

Sample Preparation: Ensure the dried extract of FTCA is completely anhydrous, as moisture will deactivate the silylating reagent.

-

Reagent Addition: To the dried sample, add 50 µL of pyridine (to dissolve the sample and act as an acid scavenger) and 100 µL of BSTFA + 1% TMCS.

-

Reaction: Tightly cap the reaction vial and heat at 70°C for 60 minutes.

-

Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.

GC-MS Analysis of Derivatized FTCA

The resulting TMS-derivatized FTCA is significantly more volatile and can be readily analyzed by GC-MS using electron ionization (EI).

Recommended GC-MS Parameters for Derivatized FTCA:

| Parameter | Recommended Setting | Rationale |

| Column | Mid-polarity capillary column (e.g., DB-5ms) | Provides good separation for a wide range of derivatized compounds. |

| Injector Temperature | 250 °C | Ensures efficient volatilization of the derivatized analyte. |

| Oven Program | Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C). | Separates the derivatized FTCA from other components. |

| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for generating reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole or Ion Trap | Common mass analyzers for GC-MS. |

Structural Elucidation through Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of FTCA. The fragmentation patterns provide a "fingerprint" that can be used for identification and confirmation.

Predicted Fragmentation of FTCA

Based on the fragmentation of related thiazolidine derivatives and N-formyl compounds, the following fragmentation pathways are predicted for FTCA.

-

Loss of the Formyl Group (as CO): A characteristic fragmentation of N-formyl compounds is the neutral loss of carbon monoxide (28 u).[17][18]

-

Decarboxylation: The carboxylic acid moiety can readily lose CO2 (44 u) or the COOH radical (45 u), particularly in ESI negative mode.[11][19][20]

-

Loss of a Methyl Group: Cleavage of a methyl radical (15 u) from one of the gem-dimethyl groups is a likely fragmentation pathway.[21][22]

-

Ring Cleavage: The thiazolidine ring can undergo fragmentation, leading to various smaller fragment ions. The specific fragmentation will depend on the ionization method and collision energy.

Quantitative Analysis of FTCA

For quantitative studies, a stable isotope-labeled internal standard of FTCA (e.g., with ¹³C or ²H) is highly recommended to correct for matrix effects and variations in instrument response. In the absence of a labeled standard, a structurally similar compound can be used, although this may introduce some quantification bias.

Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard for quantitative analysis, offering high sensitivity and selectivity. The method involves monitoring a specific precursor ion to product ion transition.

Example MRM Transitions for FTCA (Negative Ion Mode):

| Precursor Ion (m/z) | Product Ion (m/z) | Description |

| 216.1 | 172.1 | [M-H]⁻ → [M-H-CO2]⁻ |

| 216.1 | 114.1 | [M-H]⁻ → Further fragmentation |

Conclusion

The mass spectrometric analysis of this compound requires a nuanced approach that accounts for its polar and thermally sensitive nature. LC-MS, particularly with HILIC, is the method of choice for direct analysis, offering high sensitivity and structural information through MS/MS. For GC-MS analysis, derivatization, such as silylation, is essential. High-resolution mass spectrometry plays a pivotal role in confirming the identity of FTCA and its fragments. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently and accurately analyze FTCA in a variety of complex matrices.

References

-

Beltran, A., Samino, S., & Yanes, O. (2014). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in Molecular Biology, 1198, 75-80. [Link]

-

Grenova, P. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Grenova. [Link]

-

Fiveable. (n.d.). Structural elucidation using mass spectrometry. Spectroscopy Class Notes. [Link]

-

Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(7), 13-19. [Link]

-

Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. [Link]

-

López Gresa, M. P., & Caballero Vizcaino, M. (2019, October 21). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. Universitat Politècnica de València UPV. [Link]

-

Regis Technologies, Inc. (n.d.). GC Derivatization. [Link]

-

Rojo, D., Barbas, C., & Rupérez, F. J. (n.d.). LC–MS metabolomics of polar compounds. Center for Metabolomics & Bioanalysis. [Link]

-

Lee, H. B., & Peart, T. E. (1995). Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 667(2), 225-234. [Link]

-

Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. St. Petersburg State University. [Link]

-

Van de Velde, E., & Sandra, P. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of the American Society for Mass Spectrometry, 31(8), 1547-1566. [Link]

-

Roessner, U., et al. (2015). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Metabolomics, 11, 1374-1386. [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. [Link]

-

MacSphere. (n.d.). Structural Studies of Derivatives of Thiazolidine-4-Carboxylic Acid. [Link]

-

Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 589. [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Greenberg, M. M. (2012). Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies. Journal of Organic Chemistry, 77(24), 11185–11191. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

-

Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry [Presentation]. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2,2-dimethylpentane fragmentation pattern of m/z m/e ions for...[Link]

-

LookChem. (n.d.). This compound. [Link]

-

ChemBK. (n.d.). This compound. [Link]

-

Wong, Y. F., et al. (2015). Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. Chemical Research in Toxicology, 28(3), 394-400. [Link]

Sources

- 1. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]

- 3. uni-saarland.de [uni-saarland.de]

- 4. organomation.com [organomation.com]

- 5. rockefeller.edu [rockefeller.edu]

- 6. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]

- 8. LC-MS Metabolomics Analysis | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. ovid.com [ovid.com]

- 11. fiveable.me [fiveable.me]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. diverdi.colostate.edu [diverdi.colostate.edu]

- 14. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lcms.labrulez.com [lcms.labrulez.com]

- 16. gcms.cz [gcms.cz]

- 17. imedpub.com [imedpub.com]

- 18. research.cbc.osu.edu [research.cbc.osu.edu]

- 19. researchgate.net [researchgate.net]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 21. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

A Technical Guide to Determining the Solubility Profile of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (FTMTC) in common laboratory solvents. As a heterocyclic carboxylic acid derivative, understanding the solubility of FTMTC is a cornerstone for its application in research and development, particularly in pharmaceutical sciences where bioavailability and formulation are critical.[1][2] This document moves beyond a simple data sheet to provide a robust methodological guide, grounded in the fundamental principles of physical chemistry. We will explore the theoretical underpinnings of FTMTC's expected solubility based on its molecular structure, present a detailed, self-validating experimental protocol based on the gold-standard shake-flask method, and offer a framework for the systematic presentation and interpretation of the resulting data. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a rigorous and reproducible solubility profile for this compound.

Introduction

The Subject Compound: this compound

This compound (CAS No: 55234-12-3) is a substituted thiazolidine, a class of compounds recognized for its utility as a scaffold in medicinal chemistry.[3] Its structure features a unique combination of polar and nonpolar moieties that dictate its physicochemical behavior.

Key Structural Features & Predicted Properties:

-

Molecular Weight: Approximately 217.29 g/mol [4]

-

Carboxylic Acid Group (-COOH): A primary polar functional group that can act as a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents.[6][7]

-

N-Formyl Group (-N(CHO)-): A polar amide-like group that can act as a hydrogen bond acceptor, further contributing to interactions with polar solvents.[4]

-

Tetramethyl Groups & Thiazolidine Ring: These bulky, nonpolar aliphatic groups create significant steric hindrance and contribute to the molecule's lipophilicity, which would favor solubility in nonpolar organic solvents.[6]

-

Predicted Lipophilicity (LogP): Approximately 1.73, indicating a moderate balance between hydrophilicity and lipophilicity.[4]

This structural duality suggests a complex solubility profile, necessitating empirical determination across a spectrum of solvents.

The Critical Role of Solubility in Scientific Research

Solubility is not merely a physical constant; it is a critical parameter that influences the entire lifecycle of a chemical compound in a research and development setting.[1] In drug discovery, for instance, insufficient aqueous solubility can terminate the development of an otherwise promising candidate due to poor bioavailability.[8] Kinetic and thermodynamic solubility are two key measures.[8]

-

Kinetic Solubility measures the concentration of a compound before it precipitates from a solution created by adding a concentrated stock (e.g., in DMSO) to an aqueous medium. It is often used in high-throughput screening.[8]

-

Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for characterizing a compound's intrinsic solubility.[9] This guide will focus on the determination of thermodynamic solubility.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational model for predicting solubility.[6] A solute dissolves best in a solvent that has a similar polarity.

Analysis of FTMTC's Molecular Structure

Based on the functional groups present in FTMTC, we can hypothesize its solubility behavior:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid group is the dominant feature here. While it can form strong hydrogen bonds with these solvents, the large, nonpolar tetramethyl "tail" will disrupt the solvent's hydrogen-bonding network, likely limiting solubility, especially in water.[6][10] The solubility of carboxylic acids in water is known to decrease rapidly as the size of the hydrophobic alkyl group increases.[6][7]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors but not donors. They are excellent at solvating polar molecules. It is predicted that FTMTC will exhibit high solubility in solvents like DMSO and DMF, which can effectively interact with both the carboxylic acid and N-formyl groups.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these solvents will be dictated by the nonpolar character of the molecule. While FTMTC possesses significant nonpolar regions, the highly polar carboxylic acid and formyl groups will limit its solubility in purely nonpolar solvents. It may exhibit some solubility in solvents of intermediate polarity like chloroform or ethers.[6]

-

Effect of pH: In aqueous media, the solubility of FTMTC is expected to be highly pH-dependent. At pH values above its pKa, the carboxylic acid will be deprotonated to form a carboxylate salt. This charged species will be significantly more soluble in water than the neutral acid.[10]

Experimental Design for Solubility Profiling

A robust experimental design is crucial for obtaining reliable and reproducible solubility data. The cornerstone of this process is the shake-flask method, which remains the definitive technique for determining thermodynamic solubility.[9][11]

Rationale for Solvent Selection

The chosen solvents should span a representative range of polarities and functional types to build a comprehensive profile. A recommended starting panel includes:

| Solvent Class | Example Solvents | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Assess hydrogen bonding and aqueous solubility. |

| Polar Aprotic | DMSO, Acetonitrile, Acetone | Evaluate solubility in common polar organic media. |

| Nonpolar | n-Hexane, Toluene | Determine solubility in hydrophobic environments. |

| Intermediate Polarity | Dichloromethane (DCM), Tetrahydrofuran (THF) | Bridge the gap between polar and nonpolar extremes. |

The Shake-Flask Method Workflow

The shake-flask method involves saturating a solvent with the solute over a defined period, separating the undissolved solid, and quantifying the concentration of the solute in the supernatant.[11] This process ensures that a true thermodynamic equilibrium is reached.[9]

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed to be self-validating by including checkpoints and requiring a robust analytical finish.

Materials & Reagents

-

This compound (FTMTC), >98% purity

-

Selected solvents (HPLC grade or equivalent)

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

-

Analytical balance

Equipment

-

Orbital shaker or rotator with temperature control

-

Centrifuge (optional)

-

Vortex mixer

Step-by-Step Procedure

-

Preparation: Add an excess of solid FTMTC (e.g., 5-10 mg) to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume of the test solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours. A preliminary time-course experiment can be run to confirm the time to equilibrium.

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow the solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Perform one of the following separation methods:

-

Filtration (Recommended): Filter the supernatant through a 0.22 µm syringe filter compatible with the solvent. Discard the first ~100 µL to saturate any potential binding sites on the filter material.[1]

-

Centrifugation: Alternatively, centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) and carefully sample the supernatant.

-

-

Dilution: Immediately and accurately dilute the filtered supernatant with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method.

Quantification by HPLC-UV

A robust quantification method is essential for accuracy.

-

Calibration: Prepare a stock solution of FTMTC in a solvent in which it is freely soluble (e.g., DMSO or acetonitrile). Create a series of calibration standards by serial dilution to generate a calibration curve (minimum 5 points).

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water with 0.1% formic acid.

-

Detection: UV detection at a wavelength of maximum absorbance for FTMTC (to be determined by UV scan).

-

Analysis: Calculate the concentration in the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Data Presentation and Interpretation

Data should be presented clearly to allow for easy comparison and interpretation.

Quantitative Solubility Data Table (Illustrative)

The following table provides a template for presenting the empirically determined solubility data. The values are hypothetical and serve as an example of expected trends.

| Solvent Class | Solvent | Polarity Index | Quantitative Solubility (mg/mL) | Qualitative Descriptor |

| Polar Protic | Water (pH 7) | 10.2 | ~0.5 | Sparingly Soluble |

| Methanol | 5.1 | > 50 | Soluble | |

| Ethanol | 4.3 | > 50 | Soluble | |

| Polar Aprotic | DMSO | 7.2 | > 100 | Very Soluble |

| Acetonitrile | 5.8 | ~25 | Soluble | |

| Acetone | 5.1 | ~30 | Soluble | |

| Intermediate Polarity | Dichloromethane | 3.1 | ~15 | Soluble |

| THF | 4.0 | > 50 | Soluble | |

| Nonpolar | Toluene | 2.4 | < 1 | Slightly Soluble |

| n-Hexane | 0.1 | < 0.1 | Practically Insoluble |

Qualitative descriptors are based on USP definitions.

Relationship Between Structure and Solubility

The empirical data can be visualized to reinforce the theoretical principles discussed earlier.

Caption: Predicted Solubility of FTMTC based on Solvent Polarity.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to determining the solubility profile of this compound. By combining theoretical predictions based on molecular structure with the gold-standard shake-flask experimental method, researchers can generate reliable and reproducible data essential for any downstream application. The predicted profile suggests high solubility in polar organic solvents, particularly aprotic ones like DMSO, and limited solubility in water and nonpolar hydrocarbons.

Future studies should include:

-

pH-Solubility Profile: Determining the aqueous solubility as a function of pH to quantify the increase in solubility upon formation of the carboxylate salt.

-

Solubility in Biorelevant Media: Assessing solubility in simulated gastric and intestinal fluids (SGF, SIF) for projects related to oral drug delivery.

-

Temperature Dependence: Evaluating how solubility changes with temperature to understand the thermodynamics of the dissolution process.

By following the principles and protocols herein, scientists can confidently characterize the solubility of FTMTC, enabling informed decisions in formulation, process chemistry, and biological screening.

References

-

CK-12 Foundation. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review. Retrieved from [Link]

-

Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 7(4), 236-267. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Persson, E. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). SciTech Connect. Retrieved from [Link]

-

LibreTexts Chemistry. (2019). 4.4: Solubility. Retrieved from [Link]

-

Clark, J. (2015). an introduction to carboxylic acids. Chemguide. Retrieved from [Link]

-

Lin, Y. A., Chen, Y. T., & Lin, Y. C. (2021). Consequences of incorporating thiaproline and its oxidized derivatives into collagen triple helices. Peptide Science, 113(5), e24225. Retrieved from [Link]

-

Wikipedia. (n.d.). Thioproline. Retrieved from [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. rheolution.com [rheolution.com]

- 3. Consequences of incorporating thiaproline and its oxidized derivatives into collagen triple helices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic Acid (CAS Number: 55234-12-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and available data for 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid, registered under CAS number 55234-12-3. This molecule, a derivative of the well-known chelating agent penicillamine, is of interest to researchers in medicinal chemistry and drug development, particularly in the context of impurity profiling and the synthesis of novel therapeutic agents. This document synthesizes information regarding its chemical identity, structural features, and computed properties, while also exploring its synthetic origins and the broader biological significance of the thiazolidine-4-carboxylic acid scaffold.